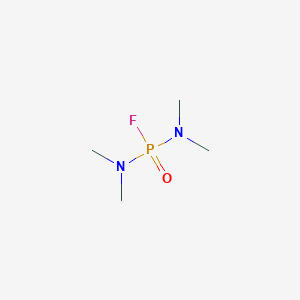
Chlorhydrate de 2,6-diméthylaniline
Vue d'ensemble
Description
2,6-Dimethylaniline hydrochloride, also known as DMH, is a synthetic organic compound with a wide range of applications in the scientific, medical, and industrial fields. It is a colorless, crystalline solid with a molecular weight of 170.6 g/mol and a melting point of 83-85 °C. The compound is soluble in water and other polar solvents, and is used in several syntheses and reactions. DMH has been studied extensively for its biochemical and physiological effects in the laboratory, and has been found to be a useful reagent for a variety of applications.
Applications De Recherche Scientifique
Synthèse de médicaments anesthésiques
Le chlorhydrate de 2,6-diméthylaniline est un matériau de départ clé dans la synthèse de divers médicaments anesthésiques tels que la lidocaïne (Xylocaïne®), la bupivacaïne, la mépivacaïne, l'étidocaïne, la ropivacaïne, la pyrrocaïne et la xylazine. Ces médicaments sont essentiels pour les procédures médicales nécessitant une anesthésie locale .
Production de médicaments anti-angineux
Ce composé est également utilisé dans la production de médicaments anti-angineux comme la ranolazine, qui est utilisée pour traiter l'angine de poitrine chronique .
Synthèse de médicaments antidiarrhéiques
Une autre application est la synthèse de médicaments antidiarrhéiques tels que la lid amidine, qui procure un soulagement des symptômes de la diarrhée .
Préparation d'isocyanates
Le this compound peut être utilisé dans la préparation de l'isocyanate de 2,6-diméthylphényle par phosgénation. Les isocyanates sont importants dans la production de produits en polyuréthane .
Analyse chromatographique
Il a été séparé en utilisant une méthode simple d'ultra-performance chromatographique liquide (UPLC) isocratique et en phase inverse à des fins analytiques .
Recherche en science des matériaux
Les scientifiques ont de l'expérience dans l'utilisation de ce composé dans divers domaines, y compris la recherche en sciences de la vie et en science des matériaux, ce qui indique sa polyvalence dans les études scientifiques .
Mécanisme D'action
Target of Action
2,6-Dimethylaniline hydrochloride is a key starting material used in the synthesis of many classes of drugs . It is a primary arylamine that is aniline in which the hydrogens at the 2- and 6-positions are replaced by methyl groups . It is a drug metabolite of lidocaine, a local anesthetic .
Mode of Action
It is known to react with 1-naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (badn), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (bmdn) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Biochemical Pathways
It is known to be involved in the synthesis of many classes of drugs, such as anesthetics and other chemicals .
Result of Action
It is known to be a key starting material in the synthesis of many classes of drugs .
Safety and Hazards
2,6-Dimethylaniline hydrochloride is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also combustible . It is advised to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .
Analyse Biochimique
Biochemical Properties
2,6-Dimethylaniline hydrochloride is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . It interacts with various enzymes and proteins during this process .
Cellular Effects
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar effects on cellular processes, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Temporal Effects in Laboratory Settings
It is known to be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .
Dosage Effects in Animal Models
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar dosage effects as lidocaine.
Metabolic Pathways
2,6-Dimethylaniline hydrochloride is involved in the metabolic pathways of lidocaine, a local anesthetic . It is a key metabolite of lidocaine .
Transport and Distribution
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar transport and distribution properties as lidocaine.
Subcellular Localization
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar subcellular localization properties as lidocaine.
Propriétés
IUPAC Name |
2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMFJDRMZWZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-62-7 (Parent) | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80175705 | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21436-98-6 | |
| Record name | Benzenamine, 2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of 2,6-Dimethylaniline hydrochloride in the synthesis of fluorinated aromatic polyimides?
A1: 2,6-Dimethylaniline hydrochloride acts as a catalyst in the synthesis of a novel fluorinated aromatic diamine, 1,1-bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA) []. This diamine is a crucial precursor for producing a series of fluorinated aromatic polyimides with desirable properties. The reaction involves the coupling of 3',5'-ditrifluoromethyl-2,2,2-trifluoroacetophenone with 2,6-dimethylaniline, catalyzed by 2,6-Dimethylaniline hydrochloride [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)








![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)

